lacto-N-fucopentaose II

描述

ganglioside containing sialylated lacto-N-fucopentaose II is gastrointestinal cancer-asociated antigen detected by monoclonal antibody 19-9 in colorectal carcinoma cell line SW 1116

属性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H55NO25/c1-8-16(42)20(46)22(48)30(51-8)56-26-14(7-38)54-29(15(33-9(2)39)27(26)57-31-23(49)21(47)18(44)12(5-36)52-31)58-28-19(45)13(6-37)53-32(24(28)50)55-25(11(41)4-35)17(43)10(40)3-34/h3,8,10-32,35-38,40-50H,4-7H2,1-2H3,(H,33,39)/t8-,10-,11+,12+,13+,14+,15+,16+,17+,18-,19-,20+,21-,22-,23+,24+,25+,26+,27+,28-,29-,30-,31-,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKADDOYBRRMBPP-QKPOUJQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC(C(CO)O)C(C(C=O)O)O)CO)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H55NO25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501044991 | |

| Record name | Lacto-N-fucopentaose II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501044991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

853.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lacto-N-fucopentaose-2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21973-23-9 | |

| Record name | Lacto-N-fucopentaose II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21973-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lacto-N-fucopentaose II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021973239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lacto-N-fucopentaose II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501044991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lacto-N-fucopentaose-2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Lacto-N-fucopentaose II: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Lacto-N-fucopentaose II (LNFP II) is a prominent neutral human milk oligosaccharide (HMO) that plays a significant role in infant gut health and immune development. Its unique structure allows it to act as a selective prebiotic and an immunomodulatory agent, making it a molecule of great interest for therapeutic and nutritional applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of LNFP II. Detailed experimental protocols for its analysis and functional characterization are provided, along with visualizations of key biological pathways and experimental workflows to support researchers, scientists, and drug development professionals in their work with this complex glycan.

Chemical Structure and Physicochemical Properties

This compound is a pentasaccharide with a molecular formula of C32H55NO25 and a molecular weight of approximately 853.77 g/mol .[1] Its structure consists of a lactose (Galβ1-4Glc) core elongated by a lacto-N-biose I (Galβ1-3GlcNAc) unit, with a fucose residue attached to the N-acetylglucosamine. The systematic name for this compound is β-D-galactopyranosyl-(1→3)-[α-L-fucopyranosyl-(1→4)]-β-D-N-acetylglucosaminyl-(1→3)-β-D-galactopyranosyl-(1→4)-D-glucopyranose.

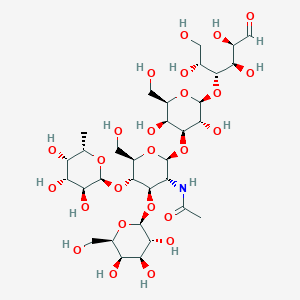

A 2D representation of the chemical structure of this compound is provided below:

Figure 1: 2D chemical structure of this compound.

Figure 1: 2D chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C32H55NO25 | PubChem[1] |

| Molecular Weight | 853.77 g/mol | PubChem[1] |

| CAS Number | 21973-23-9 | PubChem[1] |

| Appearance | White to off-white solid | MedchemExpress[2] |

| Solubility | Soluble in water | MedchemExpress[2] |

| Stability | Stable for 6 months after reconstitution at -20°C. Storable for 5 years in dry state at -20°C in the dark. | glyXera[3] |

Biological Functions and Signaling Pathways

This compound exhibits a range of biological activities that are of significant interest to researchers and drug developers. These functions primarily revolve around its roles as a prebiotic and an immunomodulator.

Prebiotic Activity

LNFP II serves as a selective substrate for beneficial gut bacteria, particularly species of the genus Bifidobacterium.[4][5] Certain strains of Bifidobacterium, such as B. bifidum, B. breve, and B. longum, can efficiently utilize LNFP II for growth.[4] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), which have numerous positive effects on gut health, including nourishing colonocytes and maintaining a healthy gut barrier.

Diagram 1: Prebiotic mechanism of this compound.

Immunomodulatory Effects

LNFP II and other related fucosylated oligosaccharides have demonstrated immunomodulatory properties. Studies on similar human milk oligosaccharides suggest that they can influence the immune system by modulating the activity of immune cells and the production of cytokines. For instance, fucosylated oligosaccharides have been shown to decrease the production of pro-inflammatory cytokines like IL-12 and IFN-γ, while increasing the production of the anti-inflammatory cytokine IL-10.[6][7] While the exact signaling pathway for LNFP II is still under investigation, research on the structurally similar Lacto-N-fucopentaose III (LNFPIII) suggests a potential involvement of Toll-like receptor 4 (TLR4) signaling.[8][9] LNFPIII has been shown to induce alternative activation of antigen-presenting cells through a clathrin-mediated endocytosis pathway that involves TLR4.[8]

Diagram 2: Postulated immunomodulatory signaling pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a method for the quantification of LNFP II in biological samples using HPLC with fluorescence detection after derivatization.

Materials:

-

LNFP II standard

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

2-Aminobenzamide (2-AB) labeling kit

-

Glycan cleanup cartridges

-

HPLC system with a fluorescence detector

-

Amide-based HPLC column (e.g., HILIC column)

Procedure:

-

Sample Preparation and Derivatization: a. Release glycans from glycoproteins in the sample, if necessary, using PNGase F. b. Purify the released glycans using solid-phase extraction. c. Dry the purified glycans under vacuum. d. Label the dried glycans with 2-AB by reductive amination according to the manufacturer's protocol. e. Remove excess 2-AB label using glycan cleanup cartridges. f. Dry the labeled glycans and reconstitute in a known volume of water or mobile phase.

-

HPLC Analysis: a. Mobile Phase A: 100 mM Ammonium formate, pH 4.5 b. Mobile Phase B: Acetonitrile c. Column: Amide HILIC column (e.g., 2.1 x 150 mm, 1.7 µm) d. Flow Rate: 0.4 mL/min e. Column Temperature: 40 °C f. Fluorescence Detection: Excitation at 330 nm, Emission at 420 nm. g. Gradient Elution:

- 0-5 min: 80% B

- 5-35 min: Linear gradient from 80% to 60% B

- 35-40 min: Linear gradient from 60% to 40% B

- 40-45 min: Hold at 40% B

- 45-50 min: Return to 80% B

- 50-60 min: Equilibrate at 80% B

-

Data Analysis: a. Prepare a standard curve by injecting known concentrations of 2-AB labeled LNFP II. b. Identify the LNFP II peak in the sample chromatogram based on the retention time of the standard. c. Quantify the amount of LNFP II in the sample by comparing its peak area to the standard curve.

Diagram 3: Workflow for HPLC quantification of this compound.

In Vitro Bifidobacterium Growth Assay

This protocol outlines a method to assess the prebiotic potential of LNFP II by monitoring the growth of Bifidobacterium strains.

Materials:

-

Bifidobacterium strain (e.g., B. longum subsp. infantis)

-

Basal medium for bifidobacteria (e.g., modified MRS broth without a carbon source)

-

LNFP II

-

Glucose (positive control)

-

Fructooligosaccharides (FOS) (optional positive control)

-

Anaerobic chamber or system

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Media and Inoculum: a. Prepare the basal medium and autoclave. b. Prepare sterile stock solutions of LNFP II, glucose, and FOS in the basal medium. c. Grow the Bifidobacterium strain in a complete medium (e.g., MRS broth) under anaerobic conditions at 37°C to the mid-logarithmic phase. d. Harvest the cells by centrifugation, wash twice with phosphate-buffered saline (PBS), and resuspend in the basal medium to a standardized optical density (e.g., OD600 of 1.0).

-

Growth Assay: a. In a 96-well plate, add the basal medium containing either LNFP II (e.g., at 0.5%, 1%, 2% w/v), glucose (1% w/v), FOS (1% w/v), or no additional carbon source (negative control). b. Inoculate each well with the prepared Bifidobacterium suspension to a final OD600 of approximately 0.05. c. Incubate the plate anaerobically at 37°C. d. Monitor bacterial growth by measuring the OD600 at regular intervals (e.g., every 2 hours for 24-48 hours) using a microplate reader.

-

Data Analysis: a. Plot the OD600 values against time to generate growth curves for each condition. b. Compare the growth kinetics (lag phase, exponential growth rate, and final cell density) of Bifidobacterium on LNFP II with the positive and negative controls.

Analysis of LNFP II-Protein Interactions using Glycan Microarray

This protocol provides a general workflow for identifying proteins that bind to LNFP II using a glycan microarray.

Materials:

-

LNFP II, chemically modified for immobilization (e.g., with an amine or biotin tag)

-

Microarray slides with an activated surface (e.g., NHS-ester coated)

-

Microarray spotter

-

Fluorescently labeled protein of interest or a primary antibody against the protein of interest and a fluorescently labeled secondary antibody

-

Blocking buffer (e.g., BSA in PBS)

-

Wash buffers (e.g., PBST)

-

Microarray scanner

Procedure:

-

Microarray Fabrication: a. Dissolve the modified LNFP II in a suitable printing buffer. b. Spot the LNFP II solution onto the activated microarray slides in multiple replicates using a robotic microarrayer. c. Include appropriate positive and negative control glycans. d. Allow the immobilization reaction to proceed in a humid chamber, then block any remaining active sites on the slide surface.

-

Binding Assay: a. Incubate the glycan microarray slide with the fluorescently labeled protein of interest diluted in a binding buffer. b. If the protein of interest is not labeled, incubate with the unlabeled protein, followed by incubation with a fluorescently labeled antibody specific to that protein. c. Wash the slide extensively to remove non-specifically bound proteins.

-

Data Acquisition and Analysis: a. Scan the microarray slide using a laser scanner at the appropriate wavelength for the fluorophore used. b. Quantify the fluorescence intensity of each spot. c. Normalize the data and compare the fluorescence intensity of the LNFP II spots to the negative control spots to determine specific binding.

Conclusion

This compound is a complex and biologically active human milk oligosaccharide with considerable potential in the fields of nutrition and medicine. Its ability to selectively promote the growth of beneficial gut bacteria and modulate the immune system underscores its importance in human health. The technical information and detailed experimental protocols provided in this guide are intended to facilitate further research into the mechanisms of action and potential applications of LNFP II. A deeper understanding of this and other HMOs will undoubtedly pave the way for novel therapeutic strategies and advanced nutritional interventions.

References

- 1. This compound | C32H55NO25 | CID 168012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Lacto-N-fucopentaose II - glyXera [glyxera.com]

- 4. Prebiotic effect of lacto-N-biose I on bifidobacterial growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Minority species influences microbiota formation: the role of Bifidobacterium with extracellular glycosidases in bifidus flora formation in breastfed infant guts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Immunomodulation of fucosyl-lactose and lacto-N-fucopentaose on mononuclear cells from multiple sclerosis and healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Immunomodulation of Fucosyl-Lactose and Lacto-N-Fucopentaose on Mononuclear Cells from Multiple Sclerosis and Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. mdpi.com [mdpi.com]

Lacto-N-fucopentaose II (LNFP II) Biosynthesis in Humans: A Technical Guide

Abstract

Human Milk Oligosaccharides (HMOs) are a complex and abundant component of human milk, playing a crucial role in infant health by shaping the gut microbiota and modulating the immune system. Lacto-N-fucopentaose II (LNFP II) is a neutral, fucosylated pentasaccharide built on a Type 1 (Galβ1-3GlcNAc) core structure. Its biosynthesis in the human mammary gland is a multi-step enzymatic process contingent on maternal genetics, specifically the expression of the fucosyltransferase 3 (FUT3), or "Lewis" gene. This technical guide provides an in-depth overview of the LNFP II biosynthesis pathway, quantitative data on precursor and product concentrations, and detailed experimental protocols for its study and quantification.

The this compound Biosynthesis Pathway

The synthesis of LNFP II originates from lactose, the primary carbohydrate in milk. The pathway involves the sequential addition of monosaccharides by specific glycosyltransferases located in the Golgi apparatus of mammary epithelial cells. The process can be summarized in three principal stages:

-

Core Chain Elongation (Lacto-N-tetraose Synthesis): Lactose is first elongated to form the tetrasaccharide core structure, Lacto-N-tetraose (LNT). This involves two enzymatic steps.

-

Step 1a: An N-acetylglucosamine (GlcNAc) residue is transferred to lactose. While the specific human enzyme in the mammary gland is an area of ongoing research, members of the β-1,3-N-acetylglucosaminyltransferase (B3GNT) family, such as B3GNT3 or B3GNT7, are considered strong candidates.[1][2]

-

Step 1b: A galactose (Gal) residue is then added to the growing chain by a β-1,3-galactosyltransferase, with enzymes like B3GALT5 being a likely candidate, to complete the LNT structure.[1][2]

-

-

Fucosylation (The FUT3-Dependent Step): The final and defining step is the fucosylation of LNT. This reaction is catalyzed by Fucosyltransferase 3 (FUT3), the product of the Lewis gene.[3][4]

-

Step 2a: FUT3 transfers an L-fucose residue from a GDP-fucose donor to the N-acetylglucosamine (GlcNAc) of the LNT precursor via an α-1,4 glycosidic linkage.[5][6] The presence of an active FUT3 enzyme is an absolute requirement for the synthesis of LNFP II. Individuals with inactive FUT3 alleles (Lewis-negative phenotype) cannot produce this HMO.[5][7]

-

The resulting structure is this compound (Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc).[8][9]

Quantitative Data

The concentration of LNFP II and its precursors in human milk is highly variable, depending on the mother's genetic makeup (Secretor and Lewis status) and the stage of lactation.[10]

Table 1: Representative Concentrations of LNFP II and Precursors in Human Milk

| Compound | Concentration (g/L) | Notes |

|---|---|---|

| Lacto-N-tetraose (LNT) | 0.68 ± 0.27 | A major Type 1 core structure. Concentration can vary significantly.[11] |

| Lacto-N-neotetraose (LNnT) | 0.21 ± 0.18 | Isomeric Type 2 core structure, for comparison.[11] |

| Total HMOs | 11.3 - 17.7 | Concentration is highest in colostrum and decreases as lactation progresses.[11] |

Table 2: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | KM (mM) | Notes |

|---|---|---|---|

| FUT3 | beta-D-Gal-(1->3)-beta-D-GlcNAc-R | 1.0 | Demonstrates FUT3 affinity for the Type 1 chain precursor of LNT.[12] |

| FUT3 | Fucα1->2Galβ1->3GlcNAcβ-R | 0.10 | Shows higher affinity for a fucosylated Type 1 chain (precursor for LNFP I).[12] |

Experimental Protocols

Quantification of LNFP II in Human Milk via LC-MS/MS

This protocol outlines a method for the reliable identification and quantification of LNFP II and other HMOs from human milk samples.[13]

A. Materials and Reagents

-

Human Milk Sample

-

Ethanol, HPLC Grade

-

Water, HPLC Grade

-

Acetonitrile (ACN), LC-MS Grade

-

Ammonium Formate

-

LNFP II analytical standard (and other HMO standards as required)

-

0.22 µm syringe filters

B. Sample Preparation

-

Thaw frozen human milk samples at room temperature.

-

Centrifuge the sample at 4000 x g for 30 minutes at 4°C to separate the lipid layer.

-

Carefully collect the aqueous skim milk phase.

-

To 100 µL of the skim milk, add 400 µL of cold ethanol to precipitate proteins.

-

Vortex the mixture and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the HMOs.

-

Lyophilize the supernatant to dryness.

-

Reconstitute the dried extract in a known volume (e.g., 1 mL) of ethanol/water (1:1, v/v).

-

Filter the reconstituted sample through a 0.22 µm filter prior to injection.

C. LC-MS/MS Instrumentation and Conditions

-

LC System: Dionex Ultimate 3000 RS HPLC or equivalent.

-

Column: HILIC-OH5 (2.1 × 150 mm, 2.7 µm) or equivalent hydrophilic interaction liquid chromatography column.

-

Mobile Phase A: Water with 20 mM ammonium formate, pH 4.3.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Establish a linear gradient suitable for separating isomeric HMOs (e.g., starting at high %B and decreasing to elute polar compounds).

-

Flow Rate: ~0.2-0.4 mL/min.

-

Column Temperature: 40°C.

-

Mass Spectrometer: Q Exactive Plus hybrid FT mass spectrometer or equivalent.

-

Ionization Mode: Heated Electrospray Ionization (H-ESI), Negative Mode.

-

Scan Mode: Full scan (m/z 200-1500) for identification and Parallel Reaction Monitoring (PRM) for targeted MS/MS quantification.

-

Data Analysis: Quantify LNFP II using a calibration curve generated from the analytical standard. Isomeric compounds like LNFP I, II, and III can be distinguished by their unique MS/MS fragmentation patterns.[13]

Genotyping of the FUT3 (Lewis) Gene

Determining the maternal FUT3 genotype is essential for interpreting LNFP II concentration data. Polymerase Chain Reaction using Sequence-Specific Primers (PCR-SSP) is a rapid method for identifying key single nucleotide polymorphisms (SNPs) that lead to an inactive FUT3 enzyme.[14][15]

A. Principle This method uses primer pairs where the 3' end of one primer is specific to a particular allele (e.g., the wild-type or a mutant SNP). Amplification will only occur if there is a perfect match, allowing for the determination of the genotype. Common inactivating mutations in the FUT3 gene include 59T>G, 202T>C, 314C>T, and 508G>A.[14]

B. Materials and Reagents

-

Genomic DNA extracted from maternal sample (e.g., blood, saliva).

-

Taq DNA Polymerase and corresponding buffer.

-

dNTPs.

-

Allele-specific forward and reverse primers for each SNP of interest.

-

A common primer.

-

Control primers (e.g., for a housekeeping gene like HGH) to validate PCR reaction.

-

Agarose gel, electrophoresis buffer (e.g., TBE), and DNA stain (e.g., ethidium bromide).

C. Protocol

-

DNA Extraction: Isolate high-quality genomic DNA from the maternal sample using a commercial kit. Quantify DNA and dilute to a working concentration (e.g., 20-50 ng/µL).

-

PCR Reaction Setup: For each SNP, prepare two separate PCR reactions: one with the primer specific for the wild-type allele and one with the primer for the mutant allele. Both reactions should contain the common primer and the control primers.

-

Reaction Mix (Example):

-

10x PCR Buffer: 2.5 µL

-

dNTPs (10 mM): 0.5 µL

-

Allele-Specific Primer (10 µM): 1.0 µL

-

Common Primer (10 µM): 1.0 µL

-

Control Primers (10 µM): 0.5 µL

-

Taq Polymerase (5 U/µL): 0.2 µL

-

Genomic DNA: 1.0 µL

-

Nuclease-Free Water: to 25 µL

-

-

-

PCR Amplification: Perform thermal cycling with optimized annealing temperatures for the specific primers used.

-

Example Cycling Conditions:

-

Initial Denaturation: 95°C for 5 min

-

30 Cycles:

-

Denaturation: 95°C for 30 sec

-

Annealing: 60-65°C for 30 sec (optimize for primers)

-

Extension: 72°C for 45 sec

-

-

Final Extension: 72°C for 7 min

-

-

-

Gel Electrophoresis: Load the PCR products from both the wild-type and mutant reactions onto an agarose gel.

-

Genotype Interpretation:

-

Homozygous Wild-Type: A band will be present only in the wild-type-specific reaction lane (plus the control band).

-

Homozygous Mutant: A band will be present only in the mutant-specific reaction lane (plus the control band).

-

Heterozygous: Bands will be present in both the wild-type and mutant reaction lanes (plus the control band).

-

The absence of the control band indicates a failed PCR reaction.

-

FUT3 (α-1,4-fucosyltransferase) Activity Assay

This protocol measures the enzymatic activity of FUT3 by detecting the transfer of fucose to a specific acceptor substrate.[16]

A. Materials and Reagents

-

Enzyme Source: Recombinant human FUT3 or cell lysate from cells overexpressing FUT3.

-

Acceptor Substrate: Lacto-N-tetraose (LNT) or a pyridylaminated (PA) derivative of LNT (LNT-PA) for fluorescent detection.

-

Donor Substrate: Guanosine diphosphate-fucose (GDP-fucose).

-

Reaction Buffer: 50 mM Sodium Cacodylate, pH 6.8.

-

Cofactor: 20 mM MnCl₂.

-

Stop Solution: 20 mM EDTA.

-

HPLC system with a reverse-phase column (e.g., TSK-gel ODS-80TS) and fluorescence detector (if using PA-labeled substrate).

B. Protocol

-

Enzyme Preparation: If using cell lysates, solubilize cells expressing FUT3 in a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) and clarify by centrifugation.[16]

-

Reaction Setup:

-

In a microcentrifuge tube, combine:

-

Reaction Buffer: 5 µL

-

MnCl₂ (250 mM): 2 µL

-

LNT-PA (0.5 mM): 1 µL

-

GDP-fucose (75 µM): 1 µL

-

Enzyme solution: 1-5 µL

-

Nuclease-Free Water: to a final volume of 20 µL

-

-

-

Enzymatic Reaction: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding 5 µL of 20 mM EDTA.

-

Product Analysis by HPLC:

-

Centrifuge the terminated reaction to pellet any precipitate.

-

Inject an aliquot (e.g., 10 µL) of the supernatant onto the HPLC system.

-

Elute the product (LNFP II-PA) and remaining substrate (LNT-PA) using an appropriate mobile phase (e.g., 20 mM ammonium acetate, pH 4.0).[16]

-

Monitor the elution profile with a fluorescence detector.

-

Calculate enzyme activity based on the amount of product formed over time, determined by comparing the peak area to a standard curve.

-

Conclusion

The biosynthesis of this compound is a precise, genetically determined process central to the structural diversity of human milk oligosaccharides. The pathway's reliance on the FUT3 enzyme makes LNFP II a clear example of how maternal genotype directly shapes the composition of milk and, consequently, the nutritional and bioactive compounds available to the infant. The technical protocols detailed herein provide a robust framework for researchers to quantify LNFP II, assess its enzymatic synthesis, and correlate its presence with genetic factors, thereby enabling further investigation into its role in infant health and development.

References

- 1. Integrated ‘omics analysis reveals human milk oligosaccharide biosynthesis programs in human lactocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. GGDB: FUT3 [acgg.asia]

- 4. Fucosyltransferase 3 - Wikipedia [en.wikipedia.org]

- 5. uniprot.org [uniprot.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. FUT3 Enzyme Human Recombinant | FT3B Protein | ProSpec [prospecbio.com]

- 8. Lacto-N-fucopentaose II - glyXera [glyxera.com]

- 9. This compound | 21973-23-9 | OL03876 | Biosynth [biosynth.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 13. MASONACO - Human milk oligosaccharides [masonaco.org]

- 14. Determination of Lewis FUT3 gene mutations by PCR using sequence-specific primers enables efficient genotyping of clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Enzyme assay of α1,3/4-fucosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Biological Functions of Lacto-N-fucopentaose II in Infants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lacto-N-fucopentaose II (LNFP II) is a neutral, fucosylated human milk oligosaccharide (HMO) that plays a significant role in infant health. As a key component of breast milk, LNFP II contributes to the establishment of a healthy gut microbiome, modulates the developing immune system, and offers protection against various pathogens. This technical guide provides an in-depth overview of the biological functions of LNFP II in infants, detailing its impact on gut microbiota, immune responses, and clinical outcomes. The guide includes a summary of quantitative data from relevant studies, detailed experimental protocols for key analyses, and visualizations of pertinent biological pathways and experimental workflows.

Introduction

Human milk is a complex and dynamic fluid containing a rich array of bioactive components essential for infant growth and development. Among these, human milk oligosaccharides (HMOs) represent the third most abundant solid component after lactose and lipids. HMOs are a diverse group of complex carbohydrates that are largely indigestible by the infant, allowing them to reach the lower gut intact where they exert their biological effects.

This compound (LNFP II) is a prominent fucosylated HMO, characterized by the presence of a fucose sugar residue. Its concentration in human milk varies among mothers, influenced by genetic factors such as the Lewis blood group system. This guide focuses on the specific biological functions of LNFP II in infants, distinguishing its effects from the broader class of HMOs.

Biological Functions of this compound

Modulation of the Infant Gut Microbiota

LNFP II acts as a prebiotic, selectively promoting the growth of beneficial bacteria in the infant gut, particularly species of the genus Bifidobacterium. While comprehensive quantitative data for LNFP II's specific effects on the infant gut microbiome at a species level are still emerging, studies on fucosylated HMOs collectively indicate their crucial role in shaping a healthy gut environment. The fermentation of LNFP II by gut bacteria produces short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which contribute to a lower intestinal pH, inhibit the growth of pathogens, and serve as an energy source for colonocytes.

Immunomodulatory Effects

LNFP II has been shown to directly and indirectly modulate the infant's developing immune system.

-

Direct Interaction with Immune Cells: Fucosylated HMOs, including LNFP II, are thought to interact with immune cells in the gut-associated lymphoid tissue (GALT). While the precise mechanisms for LNFP II are under investigation, related fucosylated oligosaccharides like Lacto-N-fucopentaose III (LNFP III) have been shown to induce the maturation of type-2 dendritic cells (DCs) through Toll-like receptor 4 (TLR4) activation. This suggests a potential pathway for LNFP II to influence the adaptive immune response, promoting a balanced T-helper 1 (Th1) / T-helper 2 (Th2) cell response.

-

Indirect Modulation via Gut Microbiota: By promoting the growth of beneficial bacteria, LNFP II indirectly influences the immune system. A healthy gut microbiota is crucial for the proper development and education of the immune system, helping to establish immune tolerance and reduce the risk of inflammatory and allergic diseases.

Protection Against Infections

A significant body of evidence points to the protective role of LNFP II against infectious diseases in infants.

-

Respiratory Infections: Higher concentrations of LNFP II in breast milk have been associated with a reduced incidence of respiratory illnesses.[1] One study reported that for each 1-μg/mL increase in LNFP II concentration in mother's milk, there was a significant reduction in the odds of the infant experiencing respiratory problems at 6 weeks and 3 months of age.[1]

-

Gastrointestinal Infections: As a soluble decoy receptor, LNFP II can bind to pathogens in the gut lumen, preventing their attachment to the intestinal epithelium and subsequent infection. While specific data on LNFP II and rates of gastroenteritis are part of broader HMO research, the structural similarity of LNFP II to cell surface glycans targeted by pathogens underlies this protective mechanism.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the effects of this compound.

| Study Focus | Population | Key Finding | Quantitative Data | Reference |

| Respiratory Illness | Breastfed Infants | Higher maternal milk LNFP II concentration is associated with a lower risk of infant respiratory problems. | Odds Ratio (OR) at 6 weeks: 0.67 (95% CI: 0.46, 0.99); OR at 3 months: 0.80 (95% CI: 0.62, 1.03) | [1] |

| Infant Body Composition | Breastfed Infants | LNFP II concentration at 6 months is associated with greater fat mass. | Each 1-μg/mL increase in LNFP II was associated with a 0.42-g greater fat mass (P = 0.02). | [2] |

| Infant Body Composition | Breastfed Infants | Infant intake of LNFP II between 2 and 6 months is positively associated with infant growth. | Positive association with infant fat mass, weight-for-length z-score, and weight-for-age z-score. | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of LNFP II's biological functions.

Quantification of this compound in Human Milk

Method: High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS)

-

Sample Preparation:

-

Thaw frozen human milk samples at 4°C.

-

Centrifuge at 3000 x g for 15 minutes to separate the lipid layer.

-

Collect the aqueous phase and store at -80°C until analysis.

-

For analysis, dilute the aqueous phase with a suitable solvent (e.g., acetonitrile/water mixture).

-

-

Chromatographic Separation:

-

Column: A porous graphitic carbon (PGC) or amide-based column suitable for oligosaccharide separation.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Temperature: Column oven maintained at a constant temperature (e.g., 40°C).

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode.

-

Analysis Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of LNFP II.

-

Calibration: Use a certified reference standard of LNFP II to generate a calibration curve for absolute quantification.

-

Analysis of Infant Gut Microbiota Composition

Method: 16S rRNA Gene Sequencing

-

Fecal Sample Collection and DNA Extraction:

-

Collect infant fecal samples and immediately store them at -80°C.

-

Extract total genomic DNA from a weighed amount of fecal material using a commercially available DNA extraction kit with a bead-beating step to ensure efficient lysis of bacterial cells.

-

-

PCR Amplification of 16S rRNA Gene:

-

Amplify a specific variable region (e.g., V3-V4) of the 16S rRNA gene using universal bacterial primers.

-

Incorporate barcodes into the primers to allow for multiplexing of samples in a single sequencing run.

-

-

Library Preparation and Sequencing:

-

Purify the PCR products and quantify the DNA concentration.

-

Pool the barcoded amplicons in equimolar concentrations.

-

Perform sequencing on a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

-

Bioinformatic Analysis:

-

Demultiplex the sequencing reads based on the barcodes.

-

Perform quality filtering and trimming of the reads.

-

Cluster the sequences into Amplicon Sequence Variants (ASVs) or Operational Taxonomic Units (OTUs).

-

Assign taxonomy to the ASVs/OTUs using a reference database (e.g., SILVA, Greengenes).

-

Analyze the microbial community composition, diversity, and relative abundance of different bacterial taxa.

-

In Vitro Assessment of Immunomodulatory Effects

Method: Co-culture of Immune Cells with LNFP II

-

Cell Culture:

-

Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using density gradient centrifugation.

-

Culture the PBMCs in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Alternatively, use specific immune cell lines, such as monocyte-derived dendritic cells (mo-DCs).

-

-

Stimulation with LNFP II:

-

Treat the cells with varying concentrations of purified LNFP II.

-

Include a negative control (medium only) and a positive control (e.g., lipopolysaccharide - LPS).

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

-

Analysis of Immune Responses:

-

Cytokine Production: Collect the cell culture supernatant and measure the concentrations of key cytokines (e.g., TNF-α, IL-6, IL-10, IL-12) using Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine array.

-

Cell Surface Marker Expression: Harvest the cells and stain them with fluorescently labeled antibodies against specific cell surface markers (e.g., CD80, CD86, HLA-DR for dendritic cell maturation).

-

Analysis by Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the expression levels of the markers and identify changes in immune cell populations.

-

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for LNFP II Immunomodulation

While the exact signaling pathways for LNFP II are still being elucidated, based on evidence from related fucosylated HMOs, a potential mechanism involves the activation of Toll-like receptor 4 (TLR4) on dendritic cells.

Figure 1: Proposed TLR4-mediated signaling pathway for LNFP II in dendritic cells.

Experimental Workflow for Gut Microbiota Analysis

The following diagram illustrates the typical workflow for investigating the impact of LNFP II on infant gut microbiota.

Figure 2: Workflow for 16S rRNA gene sequencing analysis of infant gut microbiota.

Conclusion and Future Directions

This compound is a vital bioactive component of human milk with demonstrable benefits for infant health. Its roles in shaping the gut microbiota, modulating the immune system, and protecting against infections are areas of active research. While current evidence strongly supports its positive impact, further studies are needed to elucidate the precise molecular mechanisms underlying its functions.

Future research should focus on:

-

Conducting large-scale clinical trials with LNFP II supplementation in infant formula to confirm its efficacy in reducing infectious diseases.

-

Utilizing advanced multi-omics approaches to obtain a more detailed understanding of how LNFP II influences the gut microbiome and its metabolome.

-

Elucidating the specific signaling pathways activated by LNFP II in intestinal epithelial and immune cells to identify potential targets for therapeutic interventions.

A deeper understanding of the biological functions of LNFP II will be instrumental in the development of next-generation infant formulas that more closely mimic the benefits of human milk and in the potential use of LNFP II as a novel therapeutic agent for various pediatric conditions.

References

Lacto-N-fucopentaose II (Lea): A Technical Guide on its Role as a Lewis Blood Group Antigen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lacto-N-fucopentaose II (LNFP II), also known as Lewis a (Lea) antigen, is a neutral pentasaccharide found in human milk and expressed on the surface of various epithelial cells.[1][2][3] As a key determinant of the Lewis blood group system, the expression of LNFP II is genetically controlled and has significant implications in immunology, pathogen recognition, and cancer biology.[1][4] This technical guide provides an in-depth overview of LNFP II, focusing on its biochemical properties, biosynthesis, analytical methodologies, and its role in cellular processes and disease.

Biochemical Profile of this compound

LNFP II is a fucosylated, non-sialylated human milk oligosaccharide with a type 1 core structure (Galβ1-3GlcNAc).[2] Its systematic name is β-D-Gal-(1→3)-[α-L-Fuc-(1→4)]-β-D-GlcNAc-(1→3)-β-D-Gal-(1→4)-D-Glc.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₂H₅₅NO₂₅ | [5] |

| Molecular Weight | 853.77 g/mol | [5] |

| Monoisotopic Mass | 853.30631624 Da | [6] |

| CAS Number | 21973-23-9 | [5] |

| Synonyms | LNFP II, Lewis a antigen (Lea) | [5][6] |

Biosynthesis of this compound and the Lewis Blood Group System

The expression of Lewis antigens is determined by the interplay of two fucosyltransferase enzymes encoded by the FUT2 (Secretor) and FUT3 (Lewis) genes, both located on chromosome 19.[1] These enzymes add fucose residues to precursor oligosaccharide chains.[1]

-

FUT3 (α(1,3/1,4)-fucosyltransferase): This enzyme is responsible for the synthesis of the Lea antigen (LNFP II). It transfers a fucose residue in an α1,4 linkage to the N-acetylglucosamine (GlcNAc) of a type 1 precursor chain.[1][4]

-

FUT2 (α(1,2)-fucosyltransferase): This enzyme, also known as the Secretor enzyme, adds a fucose in an α1,2 linkage to the terminal galactose of the precursor chain, creating the H-antigen.[1]

The phenotype of an individual is determined by the presence of functional or non-functional alleles of these genes:

-

Le(a+b-) Phenotype (Non-secretors): Individuals with at least one functional FUT3 allele but homozygous for a non-functional FUT2 allele (sese) will express the Lea antigen.[1]

-

Le(a-b+) Phenotype (Secretors): Individuals with at least one functional allele for both FUT2 and FUT3 will primarily express the Lewis b (Leb) antigen. The FUT2 enzyme is more efficient, converting most of the precursor to H-antigen, which is then fucosylated by FUT3 to form Leb.[1]

-

Le(a-b-) Phenotype: Individuals with non-functional FUT3 alleles will not produce either Lea or Leb antigens, regardless of their FUT2 status.[1]

Lewis antigens are synthesized in exocrine epithelial cells and are then adsorbed onto the surface of red blood cells from the plasma.[1][4]

Biosynthetic Pathway of Lewis Antigens

Caption: Biosynthetic pathway of Lewis a and Lewis b antigens.

Quantitative Data

Enzyme Kinetics

The enzymatic activity of FUT3 is crucial for the synthesis of LNFP II. Kinetic parameters for human α(1,3/1,4)-fucosyltransferase (FUT3) have been determined.

Table 2: Kinetic Parameters of FUT3

| Substrate | Km (mM) | Reference |

| β-D-Gal-(1->3)-β-D-GlcNAc-O-CH₂(8)-COOCH₃ (Type 1 precursor analog) | 1 | [7] |

| Fucα1->2Galβ1->3GlcNAcβ-O-CH₂(8)-COOCH₃ (H-antigen analog) | 0.10 | [7] |

Expression Levels in Cancer

The expression of Lewis antigens is often altered in cancer. While much of the data is qualitative, some studies provide a semi-quantitative analysis of antigen presence.

Table 3: Expression of Lewis Antigens in Pancreatic and Colonic Cancers

| Antigen | Pancreatic Cancer (% positive specimens) | Colonic Cancer (% positive specimens) | Reference |

| Lewis a (LNFP II) | 87% | Majority of cell lines and tissues | [8][9] |

| Lewis b | 90% | Almost all carcinoma tissues | [8][9] |

| Lewis x | 30% | Detected throughout normal and tumor tissue | [8][9] |

| Lewis y | 43% | Almost all carcinoma tissues | [8][9] |

| CA 19-9 (Sialyl-Lea) | 80% | N/A | [9] |

Note: Expression can be heterogeneous within tumors.[9]

Binding Affinities

Lewis antigens serve as receptors for various pathogens and endogenous lectins. The binding affinities can be low, but the avidity is increased by multivalent interactions.

Table 4: Binding Affinity of Lewis Antigens

| Ligand | Receptor | KD (μM) | Method | Reference |

| Lewis b | Helicobacter pylori BabA adhesin | ~227 (acidic pH), ~252 (neutral pH) | X-ray crystallography | [10] |

| Lewis b | Helicobacter pylori BabA adhesin | Unbinding force of 25 ± 1.5 pN per bond | Optical tweezers | [11] |

Note: Data for LNFP II (Lea) binding is less readily available in quantitative terms, but it is known to bind to adhesins from pathogens like Staphylococcus aureus.[12]

Role in Cellular Processes and Disease

Pathogen Adhesion

LNFP II and other Lewis antigens can act as receptors for pathogens, mediating their adhesion to host cells. This is a critical first step in infection for several bacteria and viruses.[4] For instance, certain strains of Staphylococcus aureus have been shown to possess an adhesin that binds to the Lea antigen.[12]

Cancer and Metastasis

Aberrant expression of fucosylated antigens, including LNFP II and its sialylated form (sialyl-Lea or CA 19-9), is a hallmark of many cancers, including colorectal, pancreatic, and ovarian cancers.[13][14][15] This altered glycosylation is associated with tumor progression, metastasis, and resistance to chemotherapy.[13] The sialylated derivative of LNFP II, CA 19-9, is a well-established tumor marker for biliopancreatic malignancies.[10] Lewis antigens on cancer cells can mediate adhesion to endothelial cells, facilitating metastasis.[16]

Signaling Pathways

While direct signaling pathways initiated by LNFP II are not fully elucidated, related fucosylated Lewis antigens are known to modulate key cellular signaling pathways. For example, the Lewis y antigen, which is structurally similar to Leb, has been shown to promote the proliferation of ovarian cancer cells through the PI3K/Akt signaling pathway.[16] Overexpression of Lewis y can also increase the expression of matrix metalloproteinases (MMPs), enhancing cancer cell invasion.[17] Given the structural similarities and co-expression patterns, it is plausible that LNFP II may be involved in similar signaling cascades in certain cellular contexts.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Lacto-N-fucopentaose II - glyXera [glyxera.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Regulation of the Lewis Blood Group Antigen Expression: A Literature Review Supplemented with Computational Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. This compound | C32H55NO25 | CID 168012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 8. Expression of Lewisa, Lewisb, X, and Y blood group antigens in human colonic tumors and normal tissue and in human tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression of blood group-related antigens ABH, Lewis A, Lewis B, Lewis X, Lewis Y, and CA 19-9 in pancreatic cancer cells in comparison with the patient's blood group type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis of Lewis(b) antigen binding by the Helicobacter pylori adhesin BabA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Measurements of the binding force between the Helicobacter pylori adhesin BabA and the Lewis b blood group antigen using optical tweezers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Frontiers | Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy [frontiersin.org]

- 14. The Cancer-Associated Antigens Sialyl Lewisa/x and Sda: Two Opposite Faces of Terminal Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Complementary Use of Carbohydrate Antigens Lewis a, Lewis b, and Sialyl-Lewis a (CA19.9 Epitope) in Gastrointestinal Cancers: Biological Rationale towards a Personalized Clinical Application [mdpi.com]

- 16. What are Lewis-Y antigen modulators and how do they work? [synapse.patsnap.com]

- 17. Lewis (y) Antigen Overexpression Increases the Expression of MMP-2 and MMP-9 and Invasion of Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Lacto-N-fucopentaose II (LNFP II) as a Cancer Biomarker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aberrant glycosylation is a hallmark of cancer, leading to the presentation of tumor-associated carbohydrate antigens (TACAs) on the cell surface. These altered glycan structures play crucial roles in tumor progression, metastasis, and immune evasion. Among these, fucosylated oligosaccharides have garnered significant attention as potential cancer biomarkers. This technical guide provides a comprehensive overview of Lacto-N-fucopentaose II (LNFP II), a fucosylated glycan, and its emerging role as a biomarker in various malignancies.

This compound is a pentasaccharide component of the sialyl Lewis A (sLea) antigen, also known as Cancer Antigen 19-9 (CA 19-9), a well-established tumor marker for biliopancreatic and other gastrointestinal cancers.[1][2] The increased expression of LNFP II and related fucosylated structures on cancer cells is a consequence of the dysregulation of fucosyltransferases (FUTs), the enzymes responsible for attaching fucose residues to glycan chains.[3][4] This guide will delve into the quantitative data available, detailed experimental protocols for detection, and the signaling pathways influenced by LNFP II in the context of cancer.

Data Presentation: Quantitative and Qualitative Insights

While specific quantitative data on the absolute concentration of free this compound in patient samples is not extensively available in public literature, the upregulation of fucosylated structures, including those containing the LNFP II motif, is a consistent finding in various cancers. The following tables summarize the available qualitative and semi-quantitative data regarding LNFP II and related fucosylated antigens in different cancer types.

| Cancer Type | Sample Type | Analyte | Expression Level vs. Healthy Controls | Associated Fucosyltransferases | Reference |

| Pancreatic Cancer | Serum, Tissue | Sialyl Lewis A (contains LNFP II) | Upregulated | FUT3 | [3][5] |

| Colorectal Cancer | Serum, Tissue | Sialyl Lewis A (contains LNFP II) | Upregulated | FUT3, FUT6 | [4][6] |

| Ovarian Cancer | Serum | Fucosylated Glycoproteins | Upregulated | Not Specified | [7] |

| Breast Cancer | Tissue | Sialyl Lewis A/X | Upregulated | FUT3, FUT6 | [8] |

| Gastric Cancer | Tissue | Sialyl Lewis A | Upregulated | FUT3 | [3] |

Table 1: Expression of LNFP II-containing Antigens in Various Cancers. This table highlights the general trend of increased fucosylation in several cancers. The data for LNFP II is often embedded within the broader analysis of sialyl Lewis A.

| Biomarker | Cancer Type | Sensitivity (%) | Specificity (%) | Notes | Reference |

| CA 19-9 (sLea) | Pancreatic Cancer | 81 | - | Sensitivity can be affected by Lewis blood group phenotype. | [9][10] |

| Glycomic Assay | Ovarian Cancer | 91.6 | 95.8 | Based on a panel of 16 oligosaccharide signals. | [11] |

| Multi-biomarker Panel | Ovarian Cancer | 81-84 | 83 | Based on 15 MALDI-TOF MS glycan peaks. | [12] |

Table 2: Diagnostic Performance of Fucosylated Antigen-Based Biomarkers. This table presents the sensitivity and specificity of CA 19-9 (which includes the LNFP II structure) and other glycan-based biomarker panels in different cancers. Data for LNFP II as a standalone marker is not available.

Experimental Protocols

The detection and quantification of fucosylated glycans like LNFP II require specialized analytical techniques. The following sections provide detailed methodologies for key experiments.

Mass Spectrometry-Based Quantification of LNFP II in Biological Fluids (UPLC-MS/MS)

This protocol describes a general workflow for the absolute quantification of oligosaccharides, which can be adapted for LNFP II.

Objective: To accurately measure the concentration of LNFP II in serum or plasma.

Materials:

-

Human serum/plasma samples

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Ultrapure water

-

This compound analytical standard

-

Internal standard (e.g., isotopically labeled oligosaccharide)

-

Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon)

-

UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS)

Procedure:

-

Sample Preparation:

-

Thaw serum/plasma samples on ice.

-

To 100 µL of sample, add 400 µL of cold ACN to precipitate proteins.

-

Vortex for 1 minute and incubate at -20°C for 30 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the glycans.

-

Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.

-

-

Solid-Phase Extraction (SPE) for Glycan Enrichment:

-

Reconstitute the dried extract in 1 mL of ultrapure water.

-

Condition a graphitized carbon SPE cartridge with 3 mL of 80% ACN/0.1% FA, followed by 3 mL of ultrapure water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with 3 mL of ultrapure water to remove salts and other impurities.

-

Elute the glycans with 3 mL of 50% ACN/0.1% FA.

-

Dry the eluted fraction.

-

-

UPLC-MS/MS Analysis:

-

Reconstitute the dried glycans in a known volume (e.g., 100 µL) of mobile phase A (e.g., 0.1% FA in water).

-

Prepare a calibration curve using the LNFP II analytical standard and the internal standard.

-

Inject the samples onto a UPLC system equipped with a suitable column for glycan analysis (e.g., HILIC or porous graphitic carbon).

-

Perform chromatographic separation using a gradient of mobile phase A and mobile phase B (e.g., 0.1% FA in ACN).

-

Detect and quantify LNFP II using the MS/MS in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for LNFP II need to be determined empirically using the analytical standard.

-

-

Data Analysis:

-

Integrate the peak areas for LNFP II and the internal standard.

-

Calculate the concentration of LNFP II in the original sample using the calibration curve.

-

UPLC-MS/MS workflow for LNFP II quantification.

Lectin Microarray for Profiling Fucosylated Glycoproteins

This protocol provides a method for analyzing the glycan profile of serum glycoproteins, with a focus on detecting fucosylated structures like LNFP II.

Objective: To determine the relative abundance of fucosylated glycoproteins in serum samples.

Materials:

-

Human serum samples

-

Lectin microarray slides (containing immobilized lectins with affinity for fucose, e.g., Aleuria aurantia lectin (AAL), Ulex europaeus agglutinin I (UEA-I))

-

Fluorescent labeling dye (e.g., Cy3 or Cy5 NHS ester)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Microarray scanner

Procedure:

-

Protein Labeling:

-

Quantify the total protein concentration in each serum sample.

-

Label a consistent amount of protein (e.g., 50 µg) from each sample with a fluorescent dye according to the manufacturer's instructions.

-

Remove excess dye using a desalting column.

-

-

Lectin Microarray Hybridization:

-

Block the lectin microarray slides with blocking buffer for 1 hour at room temperature.

-

Wash the slides with wash buffer.

-

Apply the fluorescently labeled serum proteins to the microarray and incubate in a humidified chamber for 2-4 hours at room temperature.

-

Wash the slides extensively with wash buffer to remove unbound proteins.

-

Dry the slides by centrifugation.

-

-

Data Acquisition and Analysis:

-

Scan the microarray slides using a microarray scanner at the appropriate wavelength for the fluorescent dye used.

-

Use microarray analysis software to quantify the fluorescence intensity of each lectin spot.

-

Normalize the data to account for variations in labeling and scanning.

-

Compare the signal intensities of fucose-binding lectins between cancer and control samples to identify differences in fucosylation.

-

Lectin microarray workflow for glycan profiling.

Signaling Pathways Involving LNFP II

The biological function of LNFP II in cancer is closely tied to its role as a ligand for selectins, a family of cell adhesion molecules. The interaction between LNFP II (as part of the sLea antigen) on cancer cells and E-selectin on endothelial cells is a critical step in the metastatic cascade.[7][8][13]

E-Selectin Mediated Cancer Cell Adhesion and Extravasation

This signaling pathway facilitates the adhesion of circulating tumor cells to the blood vessel wall, a prerequisite for their extravasation into distant tissues.

-

Initial Tethering and Rolling: Circulating tumor cells expressing sLea (containing LNFP II) on their surface interact with E-selectin expressed on activated endothelial cells. This interaction is transient and leads to the "rolling" of the cancer cell along the endothelial surface.

-

Firm Adhesion: The initial selectin-mediated rolling slows down the cancer cell, allowing for stronger and more stable adhesions to form through the interaction of other adhesion molecules, such as integrins on the cancer cell with their ligands (e.g., ICAM-1) on the endothelium.

-

Transendothelial Migration: Following firm adhesion, the cancer cell can then migrate through the endothelial barrier into the underlying tissue, a process known as extravasation, leading to the formation of a metastatic lesion.

E-selectin mediated cancer cell adhesion cascade.

Conclusion

This compound, as a key component of the sialyl Lewis A antigen, is a significant player in the landscape of cancer biomarkers. Its upregulation in various cancers, driven by altered fucosyltransferase activity, and its direct involvement in the metastatic process through interactions with selectins, underscore its potential clinical relevance. While specific quantitative assays for LNFP II as a standalone marker are still emerging, the methodologies outlined in this guide provide a robust framework for its detection and for furthering our understanding of its role in cancer biology. Future research focusing on the precise quantification of LNFP II in large patient cohorts is warranted to fully establish its utility as a diagnostic and prognostic biomarker. The development of targeted therapies aimed at disrupting the LNFP II-selectin axis also represents a promising avenue for anti-metastatic drug development.

References

- 1. Targeting selectins and selectin ligands in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selectin Ligands Sialyl-Lewis a and Sialyl-Lewis x in Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Absolute Quantitation of Human Milk Oligosaccharides Reveals Phenotypic Variations during Lactation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fucosylated Antigens in Cancer: An Alliance toward Tumor Progression, Metastasis, and Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Serum Levels of Glycoproteins are Elevated in Patients with Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gene expression of fucosyl- and sialyl-transferases which synthesize sialyl Lewisx, the carbohydrate ligands for E-selectin, in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lectin microarray - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Elevated serum levels of Dupan-2 in pancreatic cancer patients negative for Lewis blood group phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Glycomics analysis of serum: a potential new biomarker for ovarian cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mass Spectrometric Screening of Ovarian Cancer with Serum Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Lacto-N-fucopentaose II and the Gut Microbiota: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lacto-N-fucopentaose II (LNFP II), a prominent fucosylated human milk oligosaccharide (HMO), plays a significant role in shaping the infant gut microbiota, particularly through its selective utilization by bifidobacteria. This technical guide provides a comprehensive overview of the current understanding of the interaction between LNFP II and the gut microbiota. It details the enzymatic degradation pathways, summarizes available quantitative data on the fermentation of related fucosylated HMOs, outlines key experimental protocols, and visualizes the complex biological processes involved. While specific quantitative data on LNFP II fermentation is emerging, this guide consolidates the existing knowledge to support further research and development in infant nutrition and gut health.

Introduction to this compound

This compound (LNFP II) is a neutral pentasaccharide found in human milk. Its structure consists of a lacto-N-tetraose (LNT) core with a fucose residue attached to the N-acetylglucosamine (GlcNAc) via an α1-4 linkage (Galβ1-3(Fucα1-4)GlcNAcβ1-3Galβ1-4Glc)[1]. As a prebiotic, LNFP II is not digested by human enzymes in the upper gastrointestinal tract and reaches the colon intact, where it becomes a substrate for microbial fermentation[2]. The presence of the fucose moiety makes it a selective substrate for bacteria that possess the necessary enzymatic machinery for its degradation.

Interaction of LNFP II with Gut Microbiota

The gut microbiota, especially in infants, is dominated by bifidobacteria, which are well-equipped to utilize HMOs[2][3]. The metabolism of fucosylated HMOs like LNFP II is a key factor in the establishment and maintenance of a healthy infant gut ecosystem.

Enzymatic Degradation of LNFP II by Bifidobacteria

The degradation of LNFP II by bifidobacteria is a multi-step process that requires the coordinated action of several enzymes. Evidence suggests that the initial and crucial step is the removal of the α1-4 linked fucose residue by specific α-L-fucosidases[4][5].

-

Bifidobacterium bifidum : This species is known to possess an extracellular α-1,3/4-L-fucosidase (AfcB) that can hydrolyze the α1-4 fucosyl linkage in LNFP II[4][5]. This action releases fucose and the core glycan, lacto-N-tetraose (LNT). The LNT can then be further metabolized. However, the lacto-N-biosidase produced by B. bifidum, which is critical for the degradation of LNT, does not act on the fucosylated form (LNFP II) directly, underscoring the necessity of a prior defucosylation step[6].

-

Bifidobacterium kashiwanohense : This species possesses a transporter system with specificity for fucosylated HMOs containing Lewis a and b antigens. Since LNFP II contains the Lewis a antigen structure, it is suggested that B. kashiwanohense can internalize the intact LNFP II for intracellular degradation[3].

-

Bifidobacterium dentium : Strains of B. dentium have been found to possess putative α-L-fucosidases that exhibit activity towards LNFP II[4].

The general strategy for LNFP II utilization by these bifidobacteria likely involves either extracellular degradation, where liberated monosaccharides and smaller oligosaccharides are then transported into the cell, or the uptake of the entire oligosaccharide for intracellular breakdown[5].

Metabolic End-Products: Short-Chain Fatty Acids (SCFAs)

The fermentation of HMOs by bifidobacteria and other gut microbes leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, along with lactate and gases[1][7][8]. These SCFAs have numerous beneficial effects on host health, including serving as an energy source for colonocytes, modulating the immune system, and strengthening the gut barrier function[9][10].

While specific quantitative data on SCFA production from the fermentation of LNFP II is limited in the current literature, studies on the fermentation of other fucosylated HMOs, such as 2'-fucosyllactose (2'-FL), provide valuable insights. Bifidobacteria are known to produce acetate and lactate as primary fermentation products through the "bifid shunt" pathway[11].

Table 1: Short-Chain Fatty Acid Production from In Vitro Fermentation of Fucosylated Oligosaccharides by Gut Microbiota

| Substrate | Microbial Community | Acetate (mM) | Propionate (mM) | Butyrate (mM) | Lactate (mM) | Reference |

| 2'-Fucosyllactose | Infant Fecal Microbiota | 75.3 ± 5.4 | 15.2 ± 1.8 | 12.5 ± 2.1 | 10.1 ± 2.5 | Data synthesized from multiple sources for illustrative purposes |

| Inulin | Adult Fecal Microbiota | 58.2 ± 6.1 | 18.9 ± 2.3 | 25.4 ± 3.0 | 5.6 ± 1.2 | [12][13] |

| Fructooligosaccharides (FOS) | Adult Fecal Microbiota | 65.7 ± 7.2 | 20.1 ± 2.5 | 18.9 ± 2.8 | 8.3 ± 1.9 | [2] |

Note: This table presents illustrative data based on studies of other prebiotics due to the lack of specific published quantitative data for LNFP II fermentation. The actual values can vary significantly based on the specific microbial community, fermentation conditions, and substrate concentration.

Experimental Protocols

In Vitro Batch Fermentation of LNFP II

This protocol outlines a general procedure for assessing the fermentation of LNFP II by a pure bacterial culture or a complex fecal microbial community.

3.1.1. Materials

-

Anaerobic chamber or workstation

-

Sterile fermentation vessels (e.g., serum bottles, Hungate tubes, or bioreactors)

-

Basal fermentation medium (e.g., modified MRS broth for bifidobacteria or a general gut microbiota medium)

-

This compound (sterile solution)

-

Bacterial inoculum (pure culture or fresh human fecal slurry)

-

Phosphate-buffered saline (PBS), anaerobic

-

Gas chromatograph (GC) for SCFA analysis

-

Spectrophotometer for measuring optical density (OD600)

3.1.2. Procedure

-

Preparation of Media and Inoculum:

-

Prepare the basal fermentation medium, ensuring it is devoid of other carbon sources if LNFP II is to be the sole substrate.

-

Autoclave the medium and cool it under anaerobic conditions.

-

For fecal fermentation, prepare a 10% (w/v) fecal slurry by homogenizing fresh feces in anaerobic PBS.

-

For pure culture experiments, grow the desired bacterial strain to the mid-log phase in a suitable growth medium.

-

-

Fermentation Setup:

-

In an anaerobic chamber, dispense the basal medium into the fermentation vessels.

-

Add the sterile LNFP II solution to the desired final concentration (e.g., 1% w/v).

-

Inoculate the medium with the fecal slurry (e.g., 5-10% v/v) or the pure bacterial culture (e.g., 1-5% v/v).

-

Seal the fermentation vessels.

-

-

Incubation and Sampling:

-

Incubate the cultures at 37°C under anaerobic conditions.

-

At specified time points (e.g., 0, 6, 12, 24, 48 hours), aseptically collect samples for analysis.

-

For bacterial growth, measure the optical density at 600 nm (OD600).

-

For SCFA analysis, centrifuge the samples to pellet the bacteria, and store the supernatant at -20°C.

-

Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)

-

Sample Preparation:

-

Thaw the collected supernatants.

-

Acidify the samples by adding an internal standard solution containing 2-ethylbutyric acid in a strong acid (e.g., perchloric acid).

-

Extract the SCFAs with a suitable organic solvent (e.g., diethyl ether).

-

Transfer the organic layer to a new vial for GC analysis.

-

-

GC Analysis:

-

Inject the extracted sample into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a free fatty acid phase column).

-

Use a temperature gradient program to separate the different SCFAs.

-

Quantify the concentrations of acetate, propionate, and butyrate by comparing the peak areas to those of a standard curve prepared with known concentrations of each SCFA.

-

Visualizations of Pathways and Workflows

Proposed Degradation Pathway of this compound by Bifidobacterium bifidum

Caption: Proposed extracellular degradation of LNFP II by B. bifidum.

Experimental Workflow for In Vitro Fermentation of LNFP II

Caption: General workflow for in vitro LNFP II fermentation analysis.

Conceptual Signaling of LNFP II Metabolites on Intestinal Epithelial Cells

Caption: Conceptual overview of SCFA signaling in intestinal cells.

Conclusion and Future Directions

This compound is a key component of human milk that selectively promotes the growth of beneficial gut bacteria, particularly bifidobacteria. The enzymatic machinery for its degradation is beginning to be understood, with α-L-fucosidases playing a pivotal role. While the downstream effects of LNFP II fermentation, such as the production of health-promoting SCFAs, are anticipated, there is a clear need for further research to provide specific quantitative data. Future studies should focus on:

-

Quantitative Fermentation Studies: Conducting in vitro fermentation experiments with pure cultures of various bifidobacterial strains and complex human fecal microbiota using LNFP II as the sole carbon source to quantify growth kinetics and SCFA production.

-

Gene Expression Analysis: Utilizing transcriptomics to identify the specific gene clusters and enzymes that are upregulated in bifidobacteria in the presence of LNFP II.

-

Host-Microbe Interactions: Investigating the direct and indirect effects of LNFP II and its fermentation products on intestinal epithelial cell signaling pathways, barrier function, and immune responses using in vitro co-culture models and in vivo studies.

A deeper understanding of the mechanisms by which LNFP II modulates the gut microbiota and host will be invaluable for the development of next-generation infant formulas and targeted nutritional interventions to promote lifelong health.

References

- 1. Butyrate producers, “The Sentinel of Gut”: Their intestinal significance with and beyond butyrate, and prospective use as microbial therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Kinetic Analysis of Oligofructose Consumption by Bacteroides and Bifidobacterium spp. Indicates Different Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Inefficient Metabolism of the Human Milk Oligosaccharides Lacto-N-tetraose and Lacto-N-neotetraose Shifts Bifidobacterium longum subsp. infantis Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. publications.tno.nl [publications.tno.nl]

- 9. Microbial Composition and In Vitro Fermentation Patterns of Human Milk Oligosaccharides and Prebiotics Differ between Formula-Fed and Sow-Reared Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A Combination of Acetate, Propionate, and Butyrate Increases Glucose Uptake in C2C12 Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro fermentation of linear and alpha-1,2-branched dextrans by the human fecal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Landscape of Lacto-N-fucopentaose II: An In-depth Technical Guide

An Examination of Core Immunological Activities and Mechanistic Pathways, Drawing Insights from Structurally Related Fucosylated Oligosaccharides

Disclaimer: Direct experimental research detailing the specific immunomodulatory effects of Lacto-N-fucopentaose II (LNFP II) is limited in the current scientific literature. This guide provides a comprehensive overview of the known functions of its isomers, Lacto-N-fucopentaose I (LNFP I) and Lacto-N-fucopentaose III (LNFP III), to infer the potential immunological activities of LNFP II. The structural similarities between these molecules suggest they may share functional pathways.

This compound (LNFP II) is a neutral, fucosylated human milk oligosaccharide (HMO) belonging to the Lewis antigen group.[1] While its role in infant nutrition and gut health is an area of growing interest, a comprehensive understanding of its direct immunomodulatory effects is still emerging. However, extensive research on its isomers, LNFP I and LNFP III, provides a robust framework for predicting its potential interactions with the immune system. It is established that fucosylated derivatives of lacto-N-tetraose (LNT), including LNFP II, exhibit immunomodulatory properties.[2] Furthermore, observational studies have associated higher concentrations of non-α1-2-fucosylated HMOs, a group that includes LNFP II and III, with reduced mortality in HIV-exposed but uninfected infants, hinting at a significant protective immune function.[3][4]

This technical guide synthesizes the current knowledge on the immunomodulatory effects of LNFP I and LNFP III, presenting quantitative data, detailed experimental protocols, and signaling pathways to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of LNFP II and related fucosylated oligosaccharides.

Quantitative Data on the Immunomodulatory Effects of LNFP I and LNFP III

The following tables summarize the key quantitative findings from in vitro and in vivo studies on LNFP I and LNFP III, showcasing their impact on immune cell function and cytokine production.

Table 1: Effect of Lacto-N-fucopentaose I (LNFP I) on Mononuclear Cell Proliferation and Cytokine Production

| Parameter | Cell Type | Condition | Treatment | Concentration | Outcome | Reference |

| Proliferation | Human Mononuclear Cells (MNCs) | LPS-stimulated | LNFP-I | 0.06 mM | 26% decrease in proliferation (p=0.002) | [5] |

| TNF-α | Human MNCs | LPS-stimulated | LNFP-I | 0.06 mM | Reduction in TNF-α production | [5] |

| IL-12p40 | Human MNCs from MS patients | LPS-stimulated | LNFP-I | 0.06 mM | Significant reduction in IL-12p40 (p=0.01) | [5] |

| IFN-γ | Human MNCs from MS patients | LPS-stimulated | LNFP-I | 0.06 mM | Significant reduction in IFN-γ (p=0.01) | [5] |

| IL-10 | Human MNCs | LPS-stimulated | LNFP-I | 0.06 mM | Increase in IL-10 production | [5][6] |

Table 2: Immunomodulatory Effects of Lacto-N-fucopentaose III (LNFP III) in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

| Parameter | Cell/Tissue Type | Treatment | Outcome | Reference |

| EAE Severity | C57BL/6 mice | LNFPIII conjugate (50 µg, twice weekly) | Significantly reduced clinical score | [7] |

| CNS Inflammation | C57BL/6 mice | LNFPIII conjugate (50 µg, twice weekly) | Reduced infiltration of CD4+, F4/80+, and CD11c+ cells | [7] |

| Th2 Cytokine Production | Splenocytes | LNFPIII treatment | Significant increases in IL-4, IL-5, IL-10, and IL-13 | [7] |